molecular formula C13H19NO3 B8613629 tert-butyl-N-(2-ethoxyphenyl)carbamate

tert-butyl-N-(2-ethoxyphenyl)carbamate

Cat. No. B8613629
M. Wt: 237.29 g/mol
InChI Key: NTNPGOUGRYWFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl-N-(2-ethoxyphenyl)carbamate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl-N-(2-ethoxyphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl-N-(2-ethoxyphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl-N-(2-ethoxyphenyl)carbamate

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-(2-ethoxyphenyl)carbamate

InChI

InChI=1S/C13H19NO3/c1-5-16-11-9-7-6-8-10(11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

NTNPGOUGRYWFRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml three-necked flask under an argon atmosphere, 8 g (23.8 mmol, 1.7 eq) of tert-butyl-N-{4-[allyl(dimethyl)silyl]-2-ethoxyphenyl}carbamate 7 is mixed with 100 ml of anhydrous THF. Then 42.8 ml (21.4 mmol, 1.5 eq) of 0.5 M 9-BBN is added in anhydrous THF. The reaction is allowed to progress at room temperature and under argon for 4 hours. Then 0.5 g (0.42 mmol, 3% eq) of Pd(PPh3)4, 12 ml (1.7 eq) of an aqueous 2 M Na2CO3 solution, and 3.5 g (14 mmol) of bromopolystyrene resin (substituted 4 mmol/g) is added. The flask is wrapped in a sheet of aluminium foil and the THF is heated under a reflux condenser. After 40 hours, 0.5 g (0.42 mmol, 3% eq) of Pd(PPh3)4 catalyst is added and the reaction of THF under a reflux condenser for 24 hours is continued. The mixture is cooled to room temperature, then allowed to settle before filtering the resin on a Buchner funnel. The resin is washed successively with THF (4×40 ml), a 1% solution of diethyldithiocarbamic acid sodium salt in DMF (4×40 ml), a 1:1 mixture of THF/H2O (4×40 ml), then H2O (2×40 ml), MeOH (2×40 ml), DMF (2×40 ml), MeOH (2×40 ml), 3×[3×40 ml CH2Cl2, 3×40 ml MeOH] and, lastly, dried under vacuum (dessicator). 5.86 g of a light orange powder (yield: 80%) is obtained.
Name
tert-butyl-N-{4-[allyl(dimethyl)silyl]-2-ethoxyphenyl}carbamate
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
42.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.